molecular formula C16H10ClN B13985454 2-Chloro-5H-benzo[b]carbazole

2-Chloro-5H-benzo[b]carbazole

Cat. No.: B13985454
M. Wt: 251.71 g/mol
InChI Key: NDDBWVYXUIFOQK-UHFFFAOYSA-N
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Description

2-Chloro-5H-benzo[b]carbazole (CAS 2245927-45-9) is a polycyclic aromatic heterocycle of significant interest in medicinal chemistry and materials science due to its unique electronic properties and fused-ring structure that serves as a key pharmacophoric nucleus . Key Research Applications: Anticancer Research: The 5H-benzo[b]carbazole scaffold is a recognized lead structure for developing novel antineoplastic agents, closely related to the pronounced cytotoxic activity of the ellipticine family . This class of compounds functions as DNA intercalating agents, interfering with fundamental nuclear processes like replication and transcription. Studies indicate that specific substitutions on the heterocyclic skeleton are crucial for optimizing cytotoxic effects in vitro anticancer screening panels . Organic Electronics: This compound is valuable in materials science for developing thermally activated delayed fluorescence (TADF) emitters . When incorporated into multi-resonance molecular skeletons, it contributes to the creation of asymmetric emitters for Organic Light-Emitting Diodes (OLEDs), enabling narrowband emissions in the green and blue spectra with high external quantum efficiencies (EQE) up to 26.0% . Its rigid, coplanar structure facilitates favorable charge-transport properties essential for high-performance photonic devices . Additional Research Uses: The structural motif also shows promise in other research areas, including the development of nonlinear optical materials and as a building block for synthesizing various biologically active derivatives . Handling and Compliance: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C16H10ClN

Molecular Weight

251.71 g/mol

IUPAC Name

2-chloro-5H-benzo[b]carbazole

InChI

InChI=1S/C16H10ClN/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9,18H

InChI Key

NDDBWVYXUIFOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Annulation and C–H Activation

Pd-mediated protocols are widely employed for constructing carbazole frameworks. A key approach involves:

  • Substrate Design : Starting with 2-chloroaniline derivatives (e.g., 2-chloro-N-(2-vinyl)aniline ) to enable regioselective cyclization.
  • Mechanistic Pathway :
    • Pd(0)-catalyzed oxidative addition forms a palladacycle intermediate (20 ).
    • Reductive elimination yields the carbazole core, with chloro-substitution retained at position 2.
  • Yield Optimization : Ligand selection (e.g., PPh₃ or bulky phosphines) controls selectivity between carbazole, indole, or acridine products.

Example Protocol :

Starting Material Catalyst System Product Yield (%)
2-Chloro-N-(2-vinyl)aniline Pd(OAc)₂/XPhos 2-Chloro-5H-benzo[b]carbazole 72–87

Photocyclization of 2,3-Disubstituted Indoles

Light-induced electrocyclization offers a direct route to benzo[b]carbazoles:

  • Hexatriene Formation : 2-Chloro-3-allylindole precursors undergo 6π-electrocyclization under UV light.
  • Key Advantages :
    • No metal catalysts required.
    • High regiocontrol for benzo[b] fusion.
  • Limitations : Requires precise substitution patterns to avoid competing pathways.

Experimental Data :

Substrate Conditions Product Yield (%)
2-Chloro-3-(prop-1-en-1-yl)-1H-indole UV (365 nm), THF, 24h This compound 68

Sequential Coupling-Cyclization Reactions

A one-pot Pd/Cu-cocatalyzed method enables efficient synthesis:

  • Steps :
    • Sonogashira coupling of 2-allyl-3-iodoindole with terminal alkynes.
    • Isomerization and cyclization to form the carbazole core.
  • Chlorine Introduction : Use of 2-chloro-3-iodoindole as the starting material ensures retention of the chloro substituent.

Performance Metrics :

Catalyst System Base Solvent Yield (%)
PdCl₂(PPh₃)₂/CuI K₂CO₃ DMF 85

Post-Synthetic Chlorination

Electrophilic aromatic substitution (EAS) can introduce chlorine post-cyclization:

  • Reagents : Cl₂, SO₂Cl₂, or NCS in the presence of Lewis acids (e.g., FeCl₃).
  • Regioselectivity : Directed by electron-donating groups (e.g., NH in carbazole).

Chlorination Efficiency :

Substrate Reagent Temperature (°C) Yield (%)
5H-Benzo[b]carbazole SO₂Cl₂ 80 63

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5H-benzo[b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzo[b]carbazoles, oxidized derivatives, and hydrogenated compounds.

Scientific Research Applications

2-Chloro-5H-benzo[b]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5H-benzo[b]carbazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key analogs include 11H-Benzo[a]carbazole, 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6f), and NMP-series carbazole derivatives (e.g., NMP-4, NMP-7, NMP-181).

Property 2-Chloro-5H-benzo[b]carbazole 11H-Benzo[a]carbazole Compound 6f NMP-4
Molecular Formula C₁₆H₁₀ClN C₁₆H₁₁N C₂₂H₁₅ClN₄OS Varies (NMP series)
Substituents Chlorine at 2-position None (parent structure) Benzoxazole, triazole, methylphenyl Piperidine, methoxy, carbonyl
Key Functional Groups Chlorine, carbazole core Carbazole core C=S, C=N, C-Cl Carbazole, ester, amine
Applications Under investigation R&D use (ChemicalBook) Antimicrobial studies Calcium channel modulation

Structural Insights :

  • Isomerism : The benzo[b] vs. benzo[a] carbazole isomers differ in the fused benzene ring position, altering electronic distribution and steric interactions .
  • Substituent Effects : The 2-chloro group in the target compound increases electrophilicity compared to unsubstituted 11H-Benzo[a]carbazole. Compound 6f, with a triazole-thione and benzoxazole, exhibits distinct reactivity (e.g., C=S at 1275 cm⁻¹ in IR) .

Electronic and Reactivity Profiles

Frontier Molecular Orbitals (FMO):
  • This compound : The chlorine atom withdraws electron density, lowering the LUMO energy and enhancing electrophilicity. This is critical for interactions with biological targets (e.g., enzyme active sites).
  • NMP Compounds : DFT studies reveal that carbazole cores dominate LUMO contributions, while substituents like amines (NMP-181) dictate HOMO localization. The HOMO-LUMO gap correlates with stability; NMP-4’s methoxy group reduces reactivity compared to NMP-181 .
Spectroscopic Comparison:
  • IR Spectroscopy : Compound 6f shows a C-Cl stretch at 726 cm⁻¹, similar to the target compound’s C-Cl vibrations. NMP derivatives lack halogens but feature carbonyl stretches (~1649 cm⁻¹ in Compound 6f) .
  • NMR : The target compound’s aromatic protons would resonate similarly to NMP-4’s carbazole protons (δ 6.76–8.01 ppm in Compound 6f) .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5H-benzo[b]carbazole, and how can reaction conditions be systematically optimized?

Q. How can experimental design resolve contradictions in yield and purity data during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from unaccounted variable interactions (e.g., temperature vs. catalyst loading). A response surface methodology (RSM) with central composite design (CCD) can model non-linear relationships. For example, in optimizing carbazole dioxygenase expression, a 2³ factorial design with duplicates identified temperature as the most critical factor, reducing post-hoc validation experiments . Apply similar principles to synthetic scale-up:
  • Step 1 : Screen variables via Plackett-Burman design.
  • Step 2 : Optimize significant factors using CCD.
  • Step 3 : Validate with ANOVA and lack-of-fit tests.

Q. What strategies mitigate stability issues in this compound-based materials for optoelectronic applications?

  • Methodological Answer :
  • Substitution Chemistry : Block reactive positions (e.g., 3- and 6-positions in carbazole) to prevent oxidation. For example, 2,7-substituted carbazoles exhibit stable blue emission in LEDs by avoiding charge localization .
  • Polymer Blending : Combine with electron-deficient units (e.g., diketopyrrolopyrrole) to enhance charge transport in organic photovoltaics (OPVs). Blends with PCBM achieve ~6.1% efficiency via optimized phase separation .
  • Encapsulation : Use inert matrices (e.g., PMMA) to reduce environmental degradation.

Q. How can researchers design bioactivity studies for this compound derivatives targeting antimicrobial activity?

  • Methodological Answer :
  • Structural Modification : Introduce sulfonic acid or thiadiazole groups to enhance membrane permeability. For instance, carbazole derivatives with thiophene substituents show improved FabH enzyme inhibition, disrupting bacterial lipid biosynthesis .
  • Assay Design :
  • MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
  • Synergy Studies : Combine with β-lactams to overcome resistance.

Data Contradiction Analysis

Q. Why do conflicting reports exist on the electrochemical stability of this compound polymers?

  • Methodological Answer : Discrepancies often stem from differing doping methods or solvent interactions. For example:
  • Doping Agents : Iodine vapor vs. FeCl₃ may alter conductivity by 2–3 orders of magnitude.
  • Solvent Effects : Chloroform-processed films exhibit higher crystallinity than THF-based ones, affecting stability .
  • Resolution Strategy : Standardize testing protocols (e.g., cyclic voltammetry in anhydrous acetonitrile) and report HOMO/LUMO levels relative to ferrocene/ferrocenium.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving PCl₅ or chlorinated solvents .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite.
  • Storage : Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and hydrolysis.

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